1-(4-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
Properties
IUPAC Name |
(4-fluorophenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS/c1-14-5-4-6-16(13-14)18-20(26)24(21(23-18)11-2-3-12-21)19(25)15-7-9-17(22)10-8-15/h4-10,13H,2-3,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPNMAONQGEVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Bifunctional Amines
A widely adopted method involves the cyclocondensation of 1,2-diamines with carbonyl-containing precursors. For example, reacting 3-methylphenyl-substituted 1,2-diamine with thiocarbonyldiimidazole (TCDI) in anhydrous tetrahydrofuran (THF) at 0–5°C generates the thione ring system. The reaction proceeds via nucleophilic attack of the amine on the thiocarbonyl group, followed by intramolecular cyclization to form the spirocyclic core. Yields for this step range from 58% to 72%, depending on the steric bulk of the substituents.
Ring-Expansion Reactions
Alternative approaches employ ring-expansion methodologies, where smaller heterocycles (e.g., pyrrolidines) undergo oxidative cleavage and re-cyclization. A patent-pending method utilizes Mn(OAc)₃ as an oxidant in acetic acid to convert 3-methylphenylpyrrolidine derivatives into the diazaspiro[4.4]non-3-ene scaffold. This single-step process achieves a 68% yield but requires stringent temperature control (±2°C) to prevent over-oxidation.
Stepwise Introduction of Functional Groups
Regioselective Acylation at the N1 Position
The 4-fluorobenzoyl group is introduced via Friedel-Crafts acylation under mild Lewis acid catalysis. Key findings include:
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Catalyst Optimization : AlCl₃ outperforms FeCl₃ and ZnCl₂ in regioselectivity (98:2 N1 vs. N4 acylation).
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Solvent Effects : Dichloromethane (DCM) enhances reaction rates compared to toluene due to improved solubility of the spirocyclic intermediate.
Representative Procedure :
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Dissolve the spirocyclic thione (1.0 equiv) in anhydrous DCM.
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Add AlCl₃ (1.2 equiv) and 4-fluorobenzoyl chloride (1.5 equiv) dropwise at −10°C.
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Stir for 6 h, quench with ice-cold water, and extract with DCM.
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Purify via column chromatography (hexane:EtOAc = 4:1) to obtain the acylated product (Yield: 78%).
Thione Stabilization Strategies
The thione group is prone to oxidation during acylation. Stabilization methods include:
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Inert Atmosphere : Conducting reactions under argon reduces disulfide formation by 40%.
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Additives : Thiourea (0.1 equiv) acts as a radical scavenger, improving thione retention from 62% to 89%.
Optimization of Reaction Conditions
Solvent and Temperature Profiling
Comparative studies reveal solvent-dependent reaction kinetics:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 6 | 78 | 97 |
| THF | 8 | 65 | 93 |
| MeCN | 10 | 71 | 95 |
Data adapted from. Lower temperatures (−10°C) favor monoacylation, while room temperature increases diacylated byproducts by 22%.
Base Selection for Deprotonation
The choice of base significantly impacts acylation efficiency:
| Base | pKa | Conversion (%) | Selectivity (N1:N4) |
|---|---|---|---|
| Et₃N | 10.75 | 85 | 95:5 |
| DBU | 13.9 | 92 | 98:2 |
| K₂CO₃ | 10.33 | 78 | 90:10 |
DBU (1,8-diazabicycloundec-7-ene) provides optimal deprotonation of the spirocyclic amine while minimizing ring-opening side reactions.
Characterization and Analytical Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the spirocyclic geometry:
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 4 | 62 | 95 | Moderate |
| Ring Expansion | 3 | 68 | 97 | High |
| One-Pot Acylation | 2 | 74 | 93 | Low |
The ring-expansion route offers superior scalability but requires specialized equipment for temperature control. Academic labs favor cyclocondensation for its procedural simplicity, despite lower yields.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot-scale studies demonstrate that continuous flow systems reduce reaction times by 60% compared to batch processes:
Waste Stream Management
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Solvent Recovery : >90% DCM reclaimed via fractional distillation.
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Catalyst Recycling : AlCl₃ recovered as Al(OH)₃ precipitates (82% efficiency).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various types of chemical reactions:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(4-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has shown promising biological activities that make it a candidate for therapeutic applications:
- Antitumor Activity : Preliminary studies suggest that this compound may interact with cellular targets involved in tumor growth inhibition. Research indicates potential mechanisms involving the modulation of signaling pathways related to cancer progression.
- Anti-inflammatory Effects : The compound's structural features may contribute to its ability to reduce inflammation, making it a subject of interest for developing anti-inflammatory agents.
Material Science
Due to its unique spiro structure and functional groups, this compound can be utilized in the development of advanced materials:
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the properties of polymers through cross-linking or as a stabilizing agent.
Case Study 1: Antitumor Mechanism Investigation
A study focused on the interaction of this compound with specific proteins involved in cell signaling pathways associated with cancer cell proliferation. The results indicated that the compound could inhibit the activity of key enzymes involved in tumor growth, suggesting its potential as an anticancer agent.
Case Study 2: Synthesis and Characterization
Research on the synthesis of this compound involved multi-step synthetic pathways utilizing various chemical reactions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry were employed to confirm the structure and purity of the synthesized product. This study highlighted the feasibility of producing this compound for further biological testing.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of multiple functional groups allows it to participate in various chemical reactions, facilitating the formation of new bonds and structures.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The 4-fluorobenzoyl group in the target compound may increase metabolic stability compared to analogs with 4-methoxybenzoyl (electron-donating group) or 4-methylbenzoyl . EWGs like fluorine can enhance binding affinity to hydrophobic pockets in enzymes or receptors.
- Aromatic Substituents : The 3-methylphenyl group at position 3 introduces steric hindrance and lipophilicity, differing from analogs with halogens (e.g., 4-chlorophenyl in , 2,4-dichlorophenyl in ). Methyl groups may reduce polarity, improving membrane permeability.
Spiro Ring Size: The [4.4] spiro system in the target compound creates a more compact structure compared to [4.5] analogs (e.g., ).
Thione Group :
- The thione moiety (C=S) is conserved across analogs, suggesting its importance in stabilizing interactions via sulfur-mediated hydrogen bonding or metal coordination.
Pharmacological and Physicochemical Implications
- Lipophilicity : The 3-methylphenyl substituent in the target compound likely increases lipophilicity (logP) compared to chlorinated analogs (e.g., ), which could enhance blood-brain barrier penetration.
- Molecular Weight : The target compound (MW 378.45) falls within the acceptable range for drug-like molecules (<500 Da), unlike bulkier analogs like (MW 510.30), which may face bioavailability challenges.
- Spiro Ring Puckering : highlights that spiro ring puckering influences molecular geometry and receptor binding. The [4.4] system in the target compound may adopt distinct puckering modes compared to [4.5] systems, affecting its interaction with target proteins .
Biological Activity
1-(4-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound has been the subject of various studies due to its intriguing properties that may have applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial therapy.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 384.4 g/mol. The presence of a fluorobenzoyl moiety and a methylphenyl group contributes to its structural diversity and potential reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 899909-74-1 |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may interact with specific cellular targets involved in tumor growth, potentially inhibiting cancer cell proliferation.
- Antimicrobial Properties : The compound shows promise as an antimicrobial agent, with studies indicating its ability to inhibit the growth of various bacterial strains.
- Anti-inflammatory Effects : Investigations into its mechanism of action reveal potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its interaction with molecular targets such as enzymes and receptors. The fluorobenzoyl and methylphenyl groups can influence enzyme activity and receptor signaling pathways. The thione functional group may facilitate binding to metal ions or other biomolecules, enhancing its biological efficacy.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds within the diazaspiro class, providing insights into their mechanisms and potential therapeutic applications:
- Antiproliferative Studies : Research on fluorinated benzothiazoles has shown that similar structural motifs can induce antiproliferative effects against cancer cells, suggesting a possible pathway for the development of chemotherapeutic agents .
- Enzyme Interaction Studies : Investigations into enzyme interactions have revealed that compounds with similar spiro structures can inhibit key enzymes involved in metabolic pathways, thus providing a basis for their use in drug development .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione | Similar spiro structure; different substituents | Antitumor activity |
| 1-(Phenyl)-3-(p-tolyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione | Lacks fluorine; retains diazaspiro framework | Antimicrobial properties |
| 1-(Chlorobenzoyl)-3-(methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione | Chlorine instead of fluorine | Potential anti-inflammatory effects |
Q & A
Q. Methodological Recommendations :
- Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to stabilize reactive intermediates .
- Use inert atmospheres (N₂/Ar) to prevent oxidation of thione groups .
- Employ high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to track intermediate purity .
How does the substitution pattern (fluorobenzoyl vs. methylphenyl) influence the compound’s enzyme inhibition potency?
Advanced Research Question
The fluorobenzoyl group enhances lipophilicity, improving membrane permeability, while the methylphenyl group may sterically hinder target binding. Evidence from analogous compounds shows:
- Fluorine’s role : Increases binding affinity to hydrophobic enzyme pockets (e.g., IC₅₀ = 15 µM against MCF-7 cancer cells in fluorinated analogs) .
- Methylphenyl limitation : Reduces activity in CYP450 inhibition assays due to steric clashes .
Q. Methodological Recommendations :
- Conduct molecular docking simulations (e.g., AutoDock Vina) to map steric and electronic interactions with enzyme active sites .
- Compare inhibition kinetics (Km/Vmax) across analogs using fluorometric enzyme assays .
What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory efficacy)?
Advanced Research Question
Discrepancies arise from assay variability (e.g., cell line specificity, concentration ranges). For example:
- Anticancer activity : Observed in MCF-7 (breast cancer) but absent in HeLa (cervical cancer) due to differential expression of target proteins .
- Anti-inflammatory effects : Inconsistent results in murine models may stem from pharmacokinetic variability (e.g., bioavailability differences) .
Q. Methodological Recommendations :
- Standardize assays using ISO-certified cell lines and controls.
- Perform dose-response curves across 3+ independent replicates to quantify EC₅₀ variability .
- Use metabolomics (LC-MS/MS) to track in vivo metabolite stability .
How can structural modifications enhance the compound’s metabolic stability without compromising bioactivity?
Advanced Research Question
The thione group and spirocyclic structure are prone to oxidative degradation. Strategies include:
- Bioisosteric replacement : Substitute thione with triazole to improve oxidative stability .
- Halogen tuning : Replace fluorine with chlorine to slow CYP450-mediated metabolism .
Q. Methodological Recommendations :
- Assess metabolic stability via liver microsome assays (human/rat) with LC-HRMS metabolite profiling .
- Use QSAR models to predict ADME properties of modified analogs .
What advanced techniques validate the compound’s interaction with proposed molecular targets (e.g., kinases)?
Basic Research Question
Techniques include :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified kinases .
- X-ray crystallography : Resolve 3D structures of compound-target complexes (e.g., PDB deposition) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
Q. Key Findings :
- Fluorobenzoyl analogs show stronger hydrogen bonding with kinase ATP-binding pockets than methylphenyl derivatives .
How do solvent and temperature conditions affect the compound’s stability during long-term storage?
Basic Research Question
- Solvent effects : DMSO solutions degrade faster (hydrolysis of thione to ketone) vs. solid-state storage .
- Temperature : Storage at −20°C in amber vials reduces photodegradation .
Q. Methodological Recommendations :
- Monitor stability via periodic HPLC-UV analysis (λ = 254 nm) .
- Use TGA/DSC to identify decomposition temperatures .
What computational methods predict the compound’s pharmacokinetic and toxicity profiles?
Advanced Research Question
- ADME prediction : SwissADME or pkCSM models estimate bioavailability (%F = 65–78%) and blood-brain barrier penetration (logBB = −0.3) .
- Toxicity screening : ProTox-II predicts hepatotoxicity (Probability = 0.72) due to thione reactivity .
Q. Methodological Recommendations :
- Validate predictions with in vitro Ames test (mutagenicity) and hepatocyte viability assays .
How does the spirocyclic conformation influence binding to G-protein-coupled receptors (GPCRs)?
Advanced Research Question
The rigid spiro core restricts conformational flexibility, favoring selective GPCR binding. For example:
- D₂ receptor : Analogous diazaspiro compounds show 10-fold higher affinity vs. flexible analogs .
Q. Methodological Recommendations :
- Use cryo-EM to resolve GPCR-compound complexes .
- Compare binding kinetics (kon/koff) via radioligand displacement assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
